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Compound of Interest

Compound Name: 1-Dodecen-3-one

Cat. No.: B3054202

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the a,3-
unsaturated ketone, 1-dodecen-3-one. Due to the limited availability of experimental spectra in
public databases, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) and
Infrared (IR) data, alongside a representative Mass Spectrum (MS) of a closely related
homolog, to offer a detailed characterization. This document is intended to support research,
development, and quality control activities where the identification and characterization of 1-
dodecen-3-one are critical.

Data Presentation

The following tables summarize the predicted and representative spectroscopic data for 1-

dodecen-3-one.

Table 1: Predicted *H NMR Data for 1-Dodecen-3-one
(Solvent: CDCls, Reference: TMS at 0.00 ppm)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~6.35 dd 1H H-1a (trans to C2)
~6.15 dd 1H H-2
~5.85 dd 1H H-1b (cis to C2)
~2.55 t 2H H-4
~1.55 p 2H H-5
~1.25 m 12H H-6 to H-11
~0.88 t 3H H-12

Note: Chemical shifts and coupling constants are predictions and may vary slightly from
experimental values. dd = doublet of doublets, t = triplet, p = pentet, m = multiplet.

Table 2: Predicted **C NMR Data for 1-Dodecen-3-one

(Solvent: CDCls, Reference: CDCls at 77.16 ppm)
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Chemical Shift (8) ppm Carbon Assignment
~200.5 C-3 (C=0)
~136.5 C-2 (=CH)
~128.0 C-1 (=CHz)
~40.5 C-14

~31.9 C-10
~29.4 C-8, C-9
~29.2 C-7

~29.1 C-6

~24.0 C-5

~22.7 C-11

~14.1 C-12

Table 3: Predicted Infrared (IR) Spectroscopy Data for 1-

Dodecen-3-one
Wavenumber (cm—?) Intensity Assignment
~3080 Medium =C-H stretch (vinyl)
2955, 2870 Strong C-H stretch (alkane)
C=0 stretch (a,B-unsaturated
~1685 Strong
ketone)
~1615 Medium C=C stretch (alkene)
~1465 Medium C-H bend (alkane)
~990, ~910 Medium =C-H bend (vinyl out-of-plane)

Table 4: Representative Mass Spectrometry (MS) Data
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(Data for 1-Decen-3-one, a homolog, is presented as a representative spectrum)

Putative Fragment
m/z Relative Intensity (%) Assignment (for 1-
Dodecen-3-one)

182 <5 [M]* (Molecular lon)
M - C2Hs]* (Loss of ethyl
153 10 iadical vii o:cleavage) '
M - CaHo]* (McLaffert
125 20 fearrange]m:nt produc)t/)
97 ~40 [C7H13]*
83 ~60 [CeH11]*
55 100 [CaH7]* (Base Peak)
43 ~70 [CsH7]*
29 ~50 [C2Hs]+

Note: The fragmentation pattern of 1-dodecen-3-one is expected to be similar to that of 1-
decen-3-one, with characteristic losses of alkyl radicals and a prominent peak resulting from
McLafferty rearrangement.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis
of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-dodecen-3-one in ~0.6 mL of
deuterated chloroform (CDCls) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. Transfer the solution to a 5 mm NMR tube.
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 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a
broadband probe.

e 'H NMR Acquisition:
o Tune and shim the probe for the sample.

o Acquire a single-pulse 'H spectrum with a 90° pulse, a spectral width of approximately 16
ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds to
ensure full relaxation of all protons.

o Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum using a standard pulse program (e.g., zgpg30).

o Use a spectral width of approximately 240 ppm, an acquisition time of over 1 second, and
a relaxation delay of 2 seconds.

o Alarger number of scans (typically 1024 or more) is required to obtain a good signal-to-
noise ratio for the less sensitive 13C nucleus.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Calibrate the *H spectrum to the TMS signal at 0.00 ppm and the
13C spectrum to the CDCIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: As 1-dodecen-3-one is a liquid, no specific sample preparation is
required for Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR)
spectroscopy.

e Instrumentation: Use an FTIR spectrometer equipped with a diamond or zinc selenide ATR
accessory.

» Data Acquisition:
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o Record a background spectrum of the clean, empty ATR crystal.

o Place a small drop of 1-dodecen-3-one onto the ATR crystal, ensuring complete
coverage.

o Acquire the sample spectrum by co-adding 16 to 32 scans at a resolution of 4 cm~1. The
typical spectral range is 4000-400 cm™1.

Data Processing: The instrument software automatically ratios the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of 1-dodecen-3-one in a volatile organic
solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion
probe or, for a more purified sample, through a gas chromatograph (GC-MS).

Instrumentation: Utilize a mass spectrometer with an Electron lonization (EI) source.
Data Acquisition:
o Set the electron energy to the standard 70 eV to induce fragmentation.

o Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300
amu.

Data Analysis: Identify the molecular ion peak ([M]*) and analyze the fragmentation pattern.
Characteristic fragmentation for aliphatic ketones includes a-cleavage (cleavage of the bond
adjacent to the carbonyl group) and McLafferty rearrangement (cleavage of the 3-bond with
a y-hydrogen transfer).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound like 1-dodecen-3-one.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Prepare Sample
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Y
NMR Spectroscopy IR Spectroscopy Mass Spectrometry
(*H, ©C) (ATR-FTIR) (EI-MS)

Data Processing & Interpretation
Process Raw Data
(FT, Baseline Correction, etc.)

Interpret Spectra
(Assign Peaks, Identify Fragments)

\_/

Structure Elucidation/
Confirmation

Click to download full resolution via product page
Caption: Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 1-Dodecen-3-one: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b3054202#spectroscopic-data-for-1-dodecen-3-one-
nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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